Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate
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Overview
Description
Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate is an organic compound that belongs to the class of glutamate derivatives This compound is characterized by the presence of a triphenylmethyl group attached to the nitrogen atom of the L-glutamate moiety and two prop-2-en-1-yl groups attached to the oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate typically involves the following steps:
Protection of the amino group: The amino group of L-glutamate is protected using a triphenylmethyl (trityl) group. This is achieved by reacting L-glutamate with triphenylmethyl chloride in the presence of a base such as pyridine.
Esterification: The carboxyl groups of the protected L-glutamate are esterified with prop-2-en-1-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Deprotection: The trityl group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate undergoes various chemical reactions, including:
Oxidation: The prop-2-en-1-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating glutamate receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including neuroprotective effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate involves its interaction with molecular targets such as glutamate receptors. The compound can modulate receptor activity, influencing cellular signaling pathways. The triphenylmethyl group provides steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Diprop-2-en-1-yl benzene-1,2-dicarboxylate
- Diprop-2-en-1-yl (2Z)-but-2-enedioate
- Diprop-2-en-1-yl phosphate
Uniqueness
Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate is unique due to the presence of the triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that lack this bulky group, leading to different reactivity and biological activity.
Properties
CAS No. |
189135-48-6 |
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Molecular Formula |
C30H31NO4 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
bis(prop-2-enyl) (2S)-2-(tritylamino)pentanedioate |
InChI |
InChI=1S/C30H31NO4/c1-3-22-34-28(32)21-20-27(29(33)35-23-4-2)31-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h3-19,27,31H,1-2,20-23H2/t27-/m0/s1 |
InChI Key |
LTJQKKVYQGUNCC-MHZLTWQESA-N |
Isomeric SMILES |
C=CCOC(=O)CC[C@@H](C(=O)OCC=C)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=CCOC(=O)CCC(C(=O)OCC=C)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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